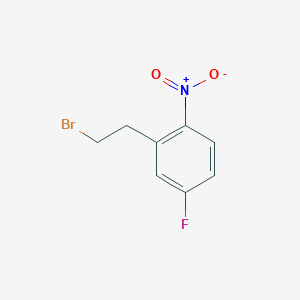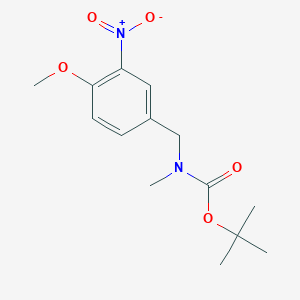
Tert-Butyl 4-methoxy-3-nitrobenzyl(methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[(4-methoxy-3-nitrophenyl)methyl]-N-methylcarbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a methoxy group, and a nitro group attached to a phenyl ring, along with a carbamate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4-methoxy-3-nitrophenyl)methyl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 4-methoxy-3-nitrobenzyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The methoxy group in the compound can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed:
- Oxidation of the methoxy group can yield 4-methoxy-3-nitrobenzaldehyde or 4-methoxy-3-nitrobenzoic acid.
- Reduction of the nitro group forms 4-methoxy-3-aminophenylmethyl carbamate.
- Substitution reactions can produce a variety of carbamate derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions involving carbamates.
- Used in the development of new bioactive compounds with potential therapeutic applications.
Medicine:
- Explored for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
- Studied for its potential as an insecticide or herbicide due to its carbamate structure.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of tert-butyl N-[(4-methoxy-3-nitrophenyl)methyl]-N-methylcarbamate involves its interaction with specific molecular targets. The carbamate group can inhibit the activity of certain enzymes by forming a covalent bond with the active site serine residue, leading to the inactivation of the enzyme. This mechanism is similar to that of other carbamate-based inhibitors used in medicine and agriculture.
Comparaison Avec Des Composés Similaires
- tert-butyl N-[(4-methoxyphenyl)methyl]-N-methylcarbamate
- tert-butyl N-[(4-nitrophenyl)methyl]-N-methylcarbamate
- tert-butyl N-[(3-nitrophenyl)methyl]-N-methylcarbamate
Comparison:
- The presence of both methoxy and nitro groups in tert-butyl N-[(4-methoxy-3-nitrophenyl)methyl]-N-methylcarbamate makes it unique compared to similar compounds that may have only one of these groups.
- The combination of these functional groups can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C14H20N2O5 |
|---|---|
Poids moléculaire |
296.32 g/mol |
Nom IUPAC |
tert-butyl N-[(4-methoxy-3-nitrophenyl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C14H20N2O5/c1-14(2,3)21-13(17)15(4)9-10-6-7-12(20-5)11(8-10)16(18)19/h6-8H,9H2,1-5H3 |
Clé InChI |
LCZNTXHKNNSFAG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)CC1=CC(=C(C=C1)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


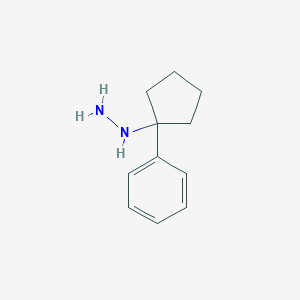

![5-Aminospiro[2.3]hexane-1-carboxylic acid](/img/structure/B13480258.png)
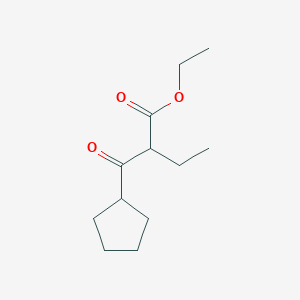


![rac-methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13480275.png)
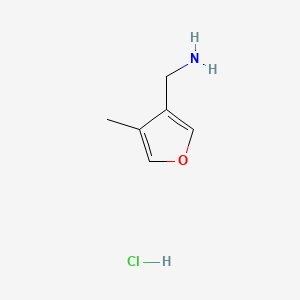
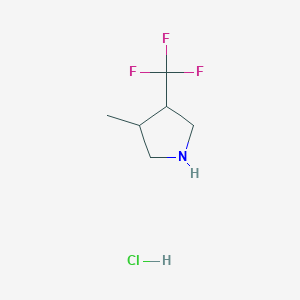
![4-[4-(2,2,2-Trifluoroacetyl)-1-piperazinyl]benzoic acid](/img/structure/B13480304.png)
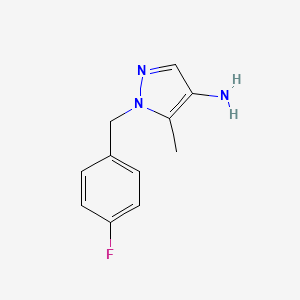
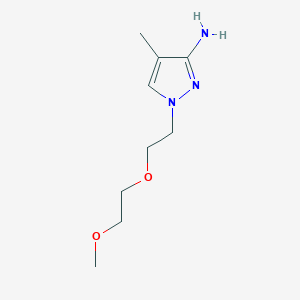
![4-[1-(Difluoromethyl)pyrazol-4-yl]aniline](/img/structure/B13480313.png)
